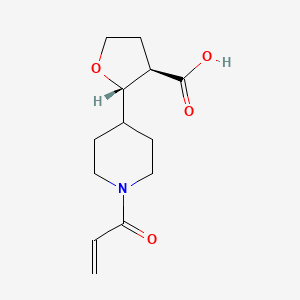

(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-9(4-7-14)12-10(13(16)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H,16,17)/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYQWNULPITFPD-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid, also known as CFT7455, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

This molecular structure includes a piperidine ring and an oxolane moiety, which are significant for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit isocitrate dehydrogenase (IDH), which plays a crucial role in cellular metabolism and energy production. This inhibition can lead to altered metabolic states in cancer cells, making it a candidate for cancer therapy.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

- Antitumor Activity : CFT7455 has demonstrated significant antitumor effects in preclinical models. In vitro studies showed that it inhibits the proliferation of cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Preliminary data suggest that the compound may exert neuroprotective effects, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Potential protective effects on neurons | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in 2023 evaluated the effects of CFT7455 on various cancer cell lines, including glioblastoma and breast cancer. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers .

- Neuroprotection in Animal Models : Research conducted on animal models of Alzheimer’s disease showed that administration of CFT7455 led to improved cognitive function and reduced amyloid plaque formation .

- Inflammation Model Study : A recent study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The results demonstrated a significant reduction in pro-inflammatory cytokines .

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

Anticancer Activity

Research indicates that derivatives of oxolane carboxylic acids can exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have demonstrated that compounds with similar structures can act as inhibitors of the cell cycle, leading to apoptosis in cancer cells .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. It has been suggested that compounds with piperidine moieties can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of glutamate receptors or the inhibition of neuroinflammation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess antibacterial properties against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Synthesis and Chemical Properties

The synthesis of (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid typically involves multi-step organic reactions that include the formation of the oxolane ring and subsequent functionalization at the carboxylic acid position.

Synthetic Pathways

Several synthetic routes have been proposed:

- Route A: Starting from commercially available piperidine derivatives, followed by alkylation and cyclization to form the oxolane ring.

- Route B: Utilizing enantioselective reactions to ensure the desired stereochemistry at the 2S and 3R positions.

These synthetic methods are crucial for producing the compound in sufficient quantities for biological testing.

Comprehensive studies have been conducted to evaluate the biological activities associated with this compound.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit specific enzymes related to cancer progression and inflammation . These findings are supported by dose-response studies demonstrating significant activity at micromolar concentrations.

In Vivo Studies

Animal models are essential for assessing the therapeutic potential and safety profile of this compound. Preliminary results suggest favorable pharmacokinetics and low toxicity levels, indicating its suitability for further development .

Case Studies

A few notable case studies highlight the potential applications of this compound:

Q & A

Q. Q1. What are the recommended synthetic routes for (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid, and how can stereochemical integrity be maintained?

Methodological Answer:

- Stepwise Synthesis : Utilize a multi-step approach starting with piperidine and oxolane precursors. For example, introduce the prop-2-enoyl group via acylation under inert conditions (e.g., using DMF as a solvent and a base like KCO to avoid racemization) .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed reactions) to preserve the (2S,3R) configuration. Monitor stereochemistry using chiral HPLC or enzymatic resolution methods .

- Validation : Confirm final structure via / NMR (comparing coupling constants for stereochemical assignment) and high-resolution mass spectrometry (HRMS) .

Basic Research: Structural Elucidation

Q. Q2. Which crystallographic and spectroscopic techniques are most effective for resolving the 3D structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement and SHELXS/SHELXD for structure solution. Optimize crystal growth via vapor diffusion with polar aprotic solvents (e.g., acetonitrile/water mixtures) .

- NMR Analysis : Assign diastereotopic protons using - COSY and NOESY to confirm the oxolane-piperidine ring conformation. Compare chemical shifts to analogous compounds (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) .

Advanced Research: Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?

Methodological Answer:

- Source Identification : Check for solvent effects, proton exchange, or impurities (e.g., residual DMF in NMR samples) .

- Validation : Cross-validate using multiple techniques (e.g., X-ray for absolute configuration, HPLC for purity >95%) .

- DFT Refinement : Recalculate NMR shifts with explicit solvent models (e.g., IEFPCM for DMSO) and compare to experimental data .

Advanced Research: Stereochemical Challenges

Q. Q4. What strategies mitigate epimerization during functionalization of the piperidine-4-yl group?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations at 0–5°C to minimize thermal racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize the piperidine nitrogen during coupling reactions .

- In Situ Monitoring : Track epimerization via NMR if fluorine-containing analogs are synthesized .

Advanced Research: Biological Activity Profiling

Q. Q5. How can researchers design assays to evaluate this compound’s potential as a protease inhibitor or receptor modulator?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure inhibition of trypsin-like proteases. Include controls like 6-(4-chlorophenyl)oxazolo-pyridine derivatives for comparison .

- Receptor Binding : Conduct competitive binding studies with radiolabeled ligands (e.g., -GABA for GABA receptors) .

Advanced Research: Computational Modeling

Q. Q6. Which software and parameters are optimal for docking studies targeting the compound’s interactions with biological macromolecules?

Methodological Answer:

- Docking Tools : Use AutoDock Vina or Schrödinger Suite with OPLS-4 force fields. Parameterize the prop-2-enoyl group using RESP charges derived from Gaussian calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS with TIP3P water to assess binding stability .

Basic Research: Stability and Handling

Q. Q7. What storage conditions prevent degradation of this compound in long-term studies?

Methodological Answer:

- Storage : Store at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles .

- Stability Testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Advanced Research: Analytical Method Development

Q. Q8. How can researchers optimize HPLC methods to separate this compound from diastereomers or synthetic byproducts?

Methodological Answer:

- Column Selection : Use a Chiralpak IG-3 column (3 µm, 150 × 4.6 mm) with a hexane/isopropanol (85:15) mobile phase .

- Detection : Set UV monitoring at 210 nm (carboxylic acid absorbance) and validate with spiked samples .

Advanced Research: Reactivity Studies

Q. Q9. What experimental setups are recommended for studying the compound’s reactivity under oxidative or nucleophilic conditions?

Methodological Answer:

- Oxidation : Treat with mCPBA in dichloromethane at RT; monitor epoxidation via NMR .

- Nucleophilic Substitution : React with NaN in DMF at 60°C; track azide formation by IR (2100 cm) .

Advanced Research: Patentability and Novelty

Q. Q10. How should researchers document synthetic innovations to support patent applications?

Methodological Answer:

- Prior Art Search : Use SciFinder to compare with known piperidine-oxolane derivatives (e.g., CAS 336818-78-1) .

- Novelty Claims : Highlight unique steps (e.g., stereoselective acylation) and provide ≥95% purity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.